Tritylcysteine is a derivative of cysteine with antimitotic activity and potential antineoplastic activity. (NCI04)
S-Trityl-L-cysteine
CAS No.: 2799-07-7
VCID: VC21536735
Molecular Formula: C22H21NO2S
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
S-Trityl-L-cysteine is a compound known for its potent inhibitory effects on the human mitotic kinesin Eg5, which plays a crucial role in the formation of the bipolar mitotic spindle during cell division. This compound has been extensively studied for its potential as an anticancer agent due to its ability to block mitotic progression, thereby inhibiting tumor growth. Biological ActivityS-Trityl-L-cysteine acts as a reversible, tight-binding inhibitor of Eg5. It specifically blocks mitotic progression by preventing the separation of duplicated centrosomes and the formation of bipolar spindles, leading to cells being arrested in the mitotic phase with monoastral spindles. Upon removal of S-Trityl-L-cysteine, cells can exit mitosis normally . In Vitro and In Vivo Studies
Mechanism of ActionS-Trityl-L-cysteine binds more tightly to Eg5 than monastrol due to its faster association rate and slower release rate. This tight binding is crucial for its potent inhibitory effect on Eg5, which is specific among human kinesins tested . Comparison with Other Inhibitors
Antitumor ActivityS-Trityl-L-cysteine has been confirmed to exhibit antitumor activity in vitro by mediating cell apoptosis and affecting cell cycle progression. It specifically blocks cells in the M phase, leading to mitotic arrest . Derivatives and AnaloguesDerivatives of S-Trityl-L-cysteine have been developed to improve its solubility and potency. These analogues retain the anticancer activity while addressing some of the limitations associated with the original compound, such as solubility issues . |
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CAS No. | 2799-07-7 | ||||||||||||
Product Name | S-Trityl-L-cysteine | ||||||||||||
Molecular Formula | C22H21NO2S | ||||||||||||
Molecular Weight | 363.5 g/mol | ||||||||||||
IUPAC Name | (2R)-2-amino-3-tritylsulfanylpropanoic acid | ||||||||||||
Standard InChI | InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1 | ||||||||||||
Standard InChIKey | DLMYFMLKORXJPO-FQEVSTJZSA-N | ||||||||||||
Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N | ||||||||||||
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | ||||||||||||
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | ||||||||||||
Synonyms | S-Trityl-L-cysteine;2799-07-7;(+)-S-Trityl-L-cysteine;3-Tritylthio-L-alanine;Tritylcysteine;H-Cys(Trt)-OH;NSC83265;S-Tritylcysteine;L-Alanine,3-(tritylthio)-;S-(Triphenylmethyl)-L-cysteine;Alanine,3-(tritylthio)-,L-;(2R)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoicacid;CHEMBL392695;DLMYFMLKORXJPO-FQEVSTJZSA-N;NSC124663;BRN2339626;ST092344;S-Triphenylmethyl-L-cysteine;NSC-83265;ZZD;STLC;PubChem19027;NCIMech_000214;AC1L2Q2D;KSC491M7D | ||||||||||||
Reference | Luo et al. ATP-Competitive Inhibitors of the Mitotic Kinesin KSP that Function via an Allosteric Mechanism Nature Chemical Biology, doi: 10.1038/NChemBio.2007.34, published online 7 October 2007. http://www.nature.com/naturechemicalbiology | ||||||||||||
PubChem Compound | 76044 | ||||||||||||
Last Modified | Aug 15 2023 |
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